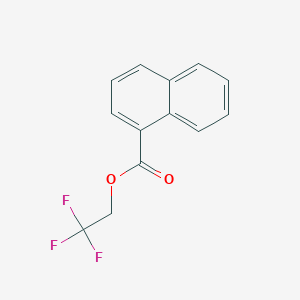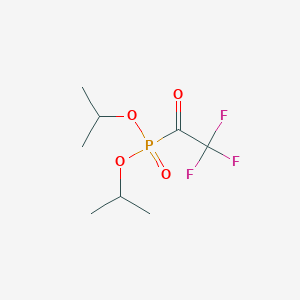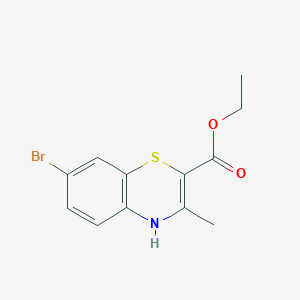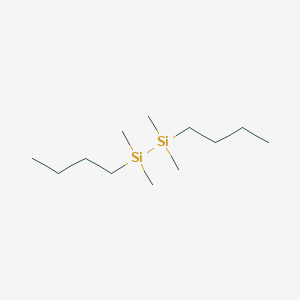
1,2-Dibutyl-1,1,2,2-tetramethyldisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibutyl-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to butyl and methyl groups. This compound is part of the broader class of disilanes, which are known for their unique chemical properties and applications in various fields.
準備方法
The synthesis of 1,2-Dibutyl-1,1,2,2-tetramethyldisilane typically involves the reaction of chlorosilanes with butyl lithium under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Cl2Si(CH3)2+2BuLi→Bu2Si(CH3)2+2LiCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired purity of the final product.
化学反応の分析
1,2-Dibutyl-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of simpler silanes or silanols.
Substitution: The butyl or methyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2-Dibutyl-1,1,2,2-tetramethyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of silicone-based materials and coatings, which have applications in various industrial processes.
作用機序
The mechanism by which 1,2-Dibutyl-1,1,2,2-tetramethyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form bonds with oxygen, nitrogen, and other elements, leading to the formation of stable compounds. The pathways involved in these interactions are complex and depend on the specific application and reaction conditions.
類似化合物との比較
1,2-Dibutyl-1,1,2,2-tetramethyldisilane can be compared with other similar compounds, such as:
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: This compound has methoxy groups instead of butyl groups, leading to different chemical properties and applications.
1,2-Diethoxy-1,1,2,2-tetramethyldisilane: Similar to the dimethoxy variant but with ethoxy groups, affecting its reactivity and use in different industrial processes.
1,1,2,2-Tetramethyldisilane: Lacks the butyl groups, making it less complex and used in different chemical reactions.
特性
CAS番号 |
80034-61-3 |
|---|---|
分子式 |
C12H30Si2 |
分子量 |
230.54 g/mol |
IUPAC名 |
butyl-[butyl(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C12H30Si2/c1-7-9-11-13(3,4)14(5,6)12-10-8-2/h7-12H2,1-6H3 |
InChIキー |
OPNLGWDDAJOMRQ-UHFFFAOYSA-N |
正規SMILES |
CCCC[Si](C)(C)[Si](C)(C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)



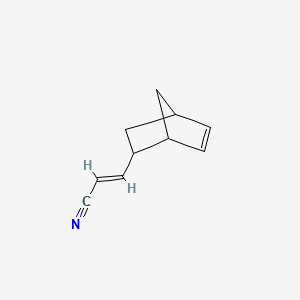
![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)
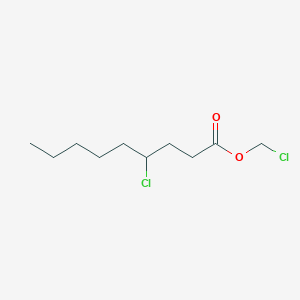
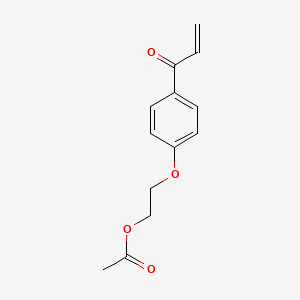
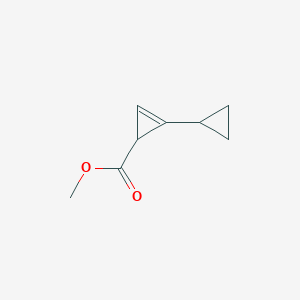
![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
